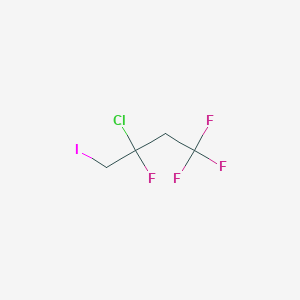

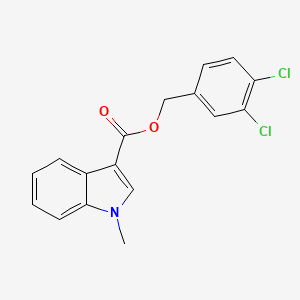

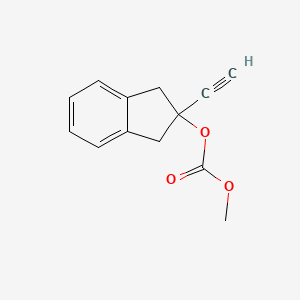

![molecular formula C16H16O5 B6343342 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester CAS No. 1029773-12-3](/img/structure/B6343342.png)

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, commonly known as 2,4-DHPEA-EDA, is a natural phenolic compound found in various plant species. It is a derivative of the benzoic acid and belongs to the class of flavonoids. 2,4-DHPEA-EDA is widely used in the food industry as a preservative, flavoring agent, and antioxidant. It has also been investigated for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-microbial activities.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis form a crucial part of the scientific research applications of phenolic compounds similar to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have focused on the synthesis of various phenolic compounds, including those with dihydroxybenzoic acid derivatives, through methods like condensation, esterification, and annulation. These processes are instrumental in producing esters of substituted monobasic acids and hydroxy esters, which are valuable for their potential applications in materials science and medicinal chemistry. For instance, the synthesis of 2,4- and 2,5-dihydroxybenzamides from their corresponding methyl esters has been analyzed through FT-IR and NMR spectroscopies, highlighting the spectral characteristics and structural similarities to salicylic acid derivatives (M. Jadrijević-Mladar Takač & Dražen Vikić Topić, 2004) [https://consensus.app/papers/ftir-spectroscopic-studies-salicylic-derivatives-takač/ff4cccb4f4b35f7aa4caa0d64ce2d0ea/?utm_source=chatgpt].

Antimicrobial Applications

Phenolic compounds derived from Anabasis aphylla have shown antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and yeast. This research underscores the potential of phenolic compounds, similar in structure to this compound, as natural antimicrobial agents. These findings could lead to the development of new treatments for plant and animal diseases (H. Du et al., 2009) [https://consensus.app/papers/antimicrobial-phenolic-compounds-anabasis-aphylla-du/8eaaecaa67635e28b170a62021e1341f/?utm_source=chatgpt].

Inhibition of Carbonic Anhydrase Isoforms

Research into the inhibition of mammalian carbonic anhydrase isoforms by phenolic acid alkyl esters reveals another scientific application of compounds similar to this compound. Such studies have identified compounds with inhibitory activity in the submicromolar range, suggesting their utility in exploring new therapeutic approaches to diseases where carbonic anhydrase isoforms play a role (F. Carta et al., 2013) [https://consensus.app/papers/monodihydroxybenzoic-acid-esters-phenol-pyridinium-carta/126412f1b9f35aab9b149e18e96cb4bd/?utm_source=chatgpt].

Mécanisme D'action

Target of Action

Similar phenolic compounds have been known to interact with various cellular targets, including enzymes, receptors, and transport proteins .

Mode of Action

It’s known that phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body . They can also interact with cellular targets to modulate their function .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds with higher lipophilicity have been shown to have better passive cellular uptake .

Result of Action

Phenolic compounds are known for their antioxidant properties, and they can protect cells from oxidative stress . They can also modulate the function of various cellular targets, potentially influencing cell proliferation, inflammation, and other cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can influence the stability and activity of similar phenolic compounds .

Propriétés

IUPAC Name |

methyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-16(20)15-11(8-13(18)9-14(15)19)5-2-10-3-6-12(17)7-4-10/h3-4,6-9,17-19H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMIKLQBEQDHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

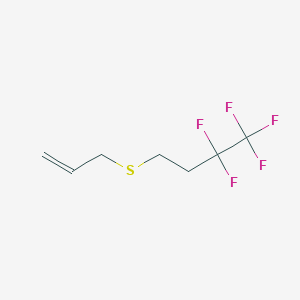

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

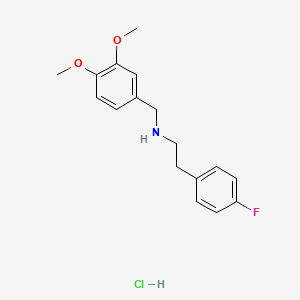

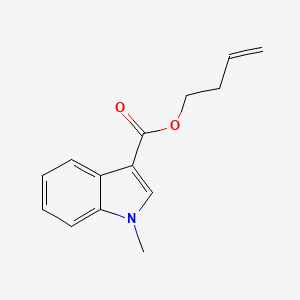

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

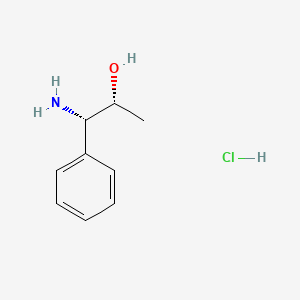

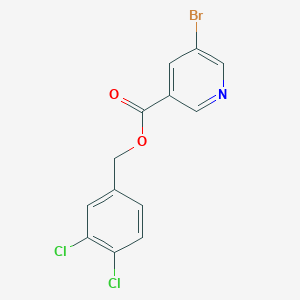

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

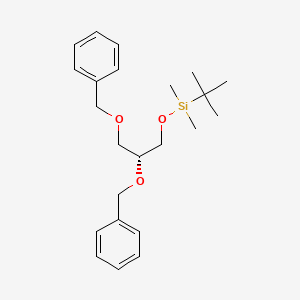

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)